molecular formula C10H15N3O2 B13331251 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B13331251
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: OWHMFEFANVFFGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles allows them to participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in the synthesis of other compounds.

    Reduction: Reduction reactions can be used to modify the triazole ring or its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation, but they often involve mild temperatures and the use of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This binding can disrupt the enzyme’s function, leading to various biological effects. Additionally, triazole compounds can interact with receptors and other proteins, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the cyclopentyl and ethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-cyclopentyl-1-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-13-9(7-5-3-4-6-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI-Schlüssel

OWHMFEFANVFFGO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(N=N1)C(=O)O)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.